molecular formula C23H22N6O5S B2920128 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-nitro-4-{[(pyridin-3-yl)methyl]amino}benzene-1-sulfonamide CAS No. 763090-97-7

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-nitro-4-{[(pyridin-3-yl)methyl]amino}benzene-1-sulfonamide

Cat. No.: B2920128
CAS No.: 763090-97-7
M. Wt: 494.53
InChI Key: BIPVJNGVDUBKQO-UHFFFAOYSA-N
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Description

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-nitro-4-{[(pyridin-3-yl)methyl]amino}benzene-1-sulfonamide is a complex organic compound that features a pyrazole ring, a nitro group, and a sulfonamide group

Preparation Methods

The synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-nitro-4-{[(pyridin-3-yl)methyl]amino}benzene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring through the reaction of 4-aminoantipyrine with benzoylisothiocyanate in acetone as a solvent The reaction is heated to 50°C and stirred for 3 hours, resulting in the formation of the desired pyrazole derivative

Chemical Reactions Analysis

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-nitro-4-{[(pyridin-3-yl)methyl]amino}benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Condensation: The pyrazole ring can undergo condensation reactions with aldehydes or ketones to form Schiff bases.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-nitro-4-{[(pyridin-3-yl)methyl]amino}benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-nitro-4-{[(pyridin-3-yl)methyl]amino}benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it has been shown to interact with certain amino acids in proteins, leading to changes in protein conformation and activity .

Comparison with Similar Compounds

Similar compounds to N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-nitro-4-{[(pyridin-3-yl)methyl]amino}benzene-1-sulfonamide include:

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activity

Properties

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-nitro-4-(pyridin-3-ylmethylamino)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O5S/c1-16-22(23(30)28(27(16)2)18-8-4-3-5-9-18)26-35(33,34)19-10-11-20(21(13-19)29(31)32)25-15-17-7-6-12-24-14-17/h3-14,25-26H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIPVJNGVDUBKQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=CC(=C(C=C3)NCC4=CN=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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